N-(1-benzylpiperidin-4-yl)benzamide is classified as a benzamide derivative and is structurally related to other compounds that exhibit high affinity for sigma receptors. Its classification is significant as it positions the compound within a category of molecules that are being researched for their therapeutic potential, especially in neuropharmacology and oncology.
The synthesis of N-(1-benzylpiperidin-4-yl)benzamide can be achieved through several methods, often involving the reaction of piperidine derivatives with benzoyl chloride or related compounds. A typical synthetic route includes:
Specific parameters such as temperature, reaction time, and solvent choice can significantly influence yield and purity. For example, reactions typically occur at room temperature to moderate heating (up to 60°C) for several hours.
N-(1-benzylpiperidin-4-yl)benzamide has a molecular formula of CHNO, corresponding to a molecular weight of approximately 286.37 g/mol.
The three-dimensional conformation can be analyzed using computational chemistry methods such as molecular docking studies, which may provide insights into its interactions with biological targets.
N-(1-benzylpiperidin-4-yl)benzamide can participate in various chemical reactions:
These reactions are crucial for modifying the compound's structure to optimize its pharmacological properties.
The mechanism of action for N-(1-benzylpiperidin-4-yl)benzamide primarily involves its interaction with sigma receptors, specifically sigma-1 and sigma-2 subtypes.
Research indicates that compounds related to N-(1-benzylpiperidin-4-yl)benzamide exhibit high affinity for these receptors, with Ki values often in the nanomolar range. Binding studies suggest that these compounds may modulate receptor activity, influencing various signaling pathways associated with neuroprotection and tumor growth inhibition.
The modulation of sigma receptors by this compound may lead to potential therapeutic effects in conditions such as depression, anxiety disorders, and certain cancers due to their role in cellular signaling and survival pathways.
N-(1-benzylpiperidin-4-yl)benzamide exhibits several notable physical and chemical properties:
These properties are essential for determining appropriate formulation strategies for pharmaceutical applications.
N-(1-benzylpiperidin-4-yl)benzamide has several promising applications:
N-(1-Benzylpiperidin-4-yl)benzamide (CAS 971-34-6) is classified as an N-benzylpiperidine derivative. Its molecular formula is C₁₉H₂₂N₂O, corresponding to a molecular weight of 294.39 g/mol. The structure comprises three key regions:
Key structural features include:
Table 1: Chemical Identity Profile
Property | Value/Descriptor |
---|---|
IUPAC Name | N-[1-(Phenylmethyl)piperidin-4-yl]benzamide |
Synonyms | N-(1-Benzyl-4-piperidinyl)benzamide; CS-0289939 |
Molecular Formula | C₁₉H₂₂N₂O |
CAS Registry | 971-34-6 |
SMILES | O=C(C1=CC=CC=C1)NC2CCN(CC2)CC3=CC=CC=C3 |
Topological Polar Surface Area | 32.34 Ų |
Hydrogen Bond Acceptors | 2 |
Hydrogen Bond Donors | 1 |
The crystalline solid is typically stored at 2–8°C under anhydrous conditions. Commercial suppliers list it at ≥90% purity, with applications restricted to research or manufacturing [3] [10].
This compound emerged as a key intermediate in synthesizing indoramin—an α₁-adrenoceptor antagonist historically used for hypertension (marketed as Doralese). Synthetic routes exploited its N-debenzylation to yield 4-benzamidopiperidine, which was then alkylated with 3-(2-bromoethyl)indole [5]. This methodology highlighted three advantages:
Later, its role expanded to constructing diversified libraries targeting neurological disorders. For example, N-(1-benzylpiperidin-4-yl)-N-(4-methoxyphenyl)benzamide (a bis-arylated analogue) was explored for receptor binding studies [9]. The persistence of this scaffold in drug discovery underscores its privileged structure status, facilitating target engagement through balanced lipophilicity and stereoelectronic properties [8].
Recent research prioritizes this scaffold for designing acetylcholinesterase (AChE) inhibitors to combat Alzheimer’s disease. Derivatives exhibit sub-nanomolar to nanomolar IC₅₀ values, surpassing donepezil (reference IC₅₀ = 0.6 µM) in potency. Critical structure-activity insights include:
Table 2: Biological Activities of Key Derivatives
Derivative Structure | Biological Activity (IC₅₀) | Target Interaction Highlights |
---|---|---|
Meta-Cl-benzamide analogue (6b) | 0.14 ± 0.03 nM | CAS anchoring; H-bond with Trp279 |
Ortho-F-benzamide analogue (5d) | 13 ± 2.1 nM | H-bond with Tyr121; PAS/CAS occupancy |
Unsubstituted benzamide | 0.6 ± 0.05 µM (donepezil) | Dual-site binding (PAS: indanone; CAS: piperidine) |
Molecular modeling confirms the scaffold’s dual-site binding capability, mimicking donepezil’s pharmacophore. The benzamide aromatic ring occupies the PAS, while the protonated piperidine engages the CAS—validated via docking studies (PDB:1EVE) [4] [6]. Furthermore, the benzoylpiperidine segment acts as a bioisostere for piperazine, improving metabolic stability while retaining affinity for aminergic receptors (e.g., 5-HT₂ₐ and D₂) [8].
Pharmacokinetic predictions for optimized derivatives suggest enhanced blood-brain barrier penetration (log P = 1.75–3.41) and favorable ADME profiles, supporting in vivo neuroprotective potential [6] [8]. Current efforts focus on exploiting this scaffold for multi-target ligands addressing amyloid aggregation, oxidative stress, and monoamine oxidase inhibition in neurodegenerative diseases.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7